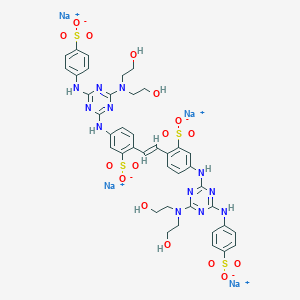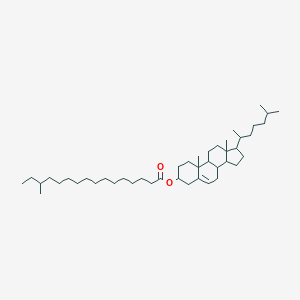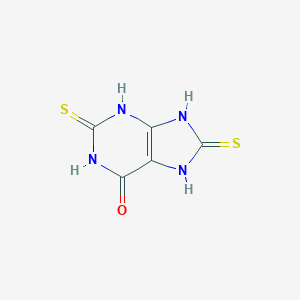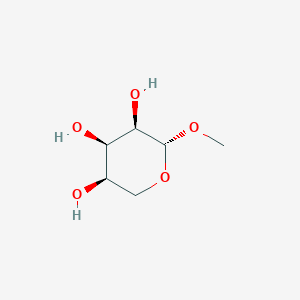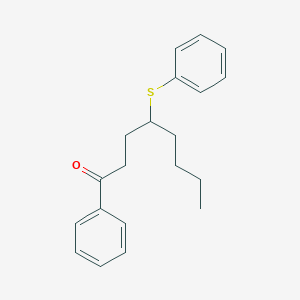
(Dimethylphenylsilyl)acetylene
概要
説明
(Dimethylphenylsilyl)acetylene is a chemical compound that is widely used in scientific research for its unique properties. It is a highly reactive compound that can be used in a variety of applications, including organic synthesis, catalysis, and materials science.
科学的研究の応用
Transition-Metal Catalyzed Reactions : (Dimethylphenylsilyl)acetylene undergoes effective transition-metal catalyzed silylzincation and silylalumination, providing vinylsilanes with high stereo- and regioselectivities (Wakamatsu et al., 1986).
Silylcupration of Acetylenes : This compound reacts with hex-1-yne, propyne, acetylene itself, phenylacetylene, and hex-3-yne to give products of syn addition of the dimethylphenylsilyl group and the copper, leading to vinylsilanes (Fleming, Newton, & Roessler, 1981).
Radical Addition in Organic Synthesis : It's used in radical addition reactions, such as triethylborane induced radical addition to acetylenes, showing effectiveness in hydrosilylation (Miura, Oshima, & Utimoto, 1993).
Reactivity in Hydrotrioxides Formation : Involved in the preparation and characterization of dimethylphenylsilyl hydrotrioxides, indicating potential in studying reactive intermediates (Plesničar, Cerkovnik, Koller, & Kovač, 1991).
Electrochemical Silylation : Useful in electrochemical silylation of phenylacetylene, yielding various silylated ethynyl and ethenyl derivatives (Jouikov & Salaheev, 1996).
Synthesis of Thiophene Derivatives : Employed in the synthesis of thiophene derivatives through cycloaddition reactions, showing versatility in organic synthesis (Komatsu et al., 2002).
Polymerization : It's used in the polymerization of acetylenes, such as the synthesis of high molecular weight polymers from o-(Dimethylphenylsilyl)phenylacetylene (Masuda, Katahira, Tsuchihara, & Higashimura, 1992).
Infrared Studies of Acetylene Dimer : Its involvement in studies of acetylene dimer, providing insights into molecular interactions and structures (Prichard, Nandi, & Muenter, 1988).
Impact on Soot Formation : Studied for its effect on the formation of soot and gas products when mixed with acetylene under different conditions (Esarte, Millera, Bilbao, & Alzueta, 2010).
Synthesis of Aryl- and Vinyl-Substituted Derivatives : Useful in converting acetylene into aryl- and vinyl-substituted derivatives in the presence of nickel or palladium complexes (Cassar, 1975).
作用機序
Target of Action
(Dimethylphenylsilyl)acetylene is a silylated alkyne It is reported to participate in the alkynylation of amines , suggesting that amines could be its potential targets.
Mode of Action
The interaction of this compound with its targets involves the process of alkynylation . Alkynylation is a type of chemical reaction where an alkyne group is introduced into a molecule. In this case, the this compound provides the alkyne group that is introduced into the amines .
Biochemical Pathways
Given its role in the alkynylation of amines , it can be inferred that it may influence the biochemical pathways involving amines.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific amines it interacts with and the context of these amines within biochemical pathways. The alkynylation of amines could potentially alter their function and interactions within the cell .
Safety and Hazards
(Dimethylphenylsilyl)acetylene is classified as a flammable liquid (Category 3), according to the GHS classification . Its hazard statements include H226, which indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking .
生化学分析
Biochemical Properties
(Dimethylphenylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the alkynylation of amines. This reaction is catalyzed by Ruthenium complexes, where this compound acts as an alkyne source . The interaction between this compound and amines results in the formation of alkynylated amines, which are valuable intermediates in organic synthesis. The nature of these interactions involves the coordination of the alkyne group to the metal center of the Ruthenium complex, facilitating the transfer of the alkyne moiety to the amine substrate.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The alkyne group in this compound can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to enzyme inhibition or activation . Additionally, the phenyl and silyl groups may interact with hydrophobic pockets in proteins, further influencing their activity. Changes in gene expression may occur as a result of these interactions, although detailed mechanisms remain to be explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. This compound is reported to be stable under standard storage conditions, but its reactivity may lead to gradual degradation over time . Long-term studies in in vitro or in vivo settings are necessary to assess the sustained impact of this compound on cellular processes.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The alkynylation reaction catalyzed by Ruthenium complexes is a key metabolic pathway involving this compound
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the phenyl and silyl groups may affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its structural features and interactions with cellular components. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . Understanding its subcellular distribution is essential for elucidating its activity and function in biochemical processes.
特性
IUPAC Name |
ethynyl-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEAMHJAEFEPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399112 | |
| Record name | (Dimethylphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17156-64-8 | |
| Record name | (Dimethylphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



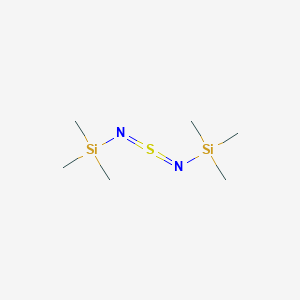
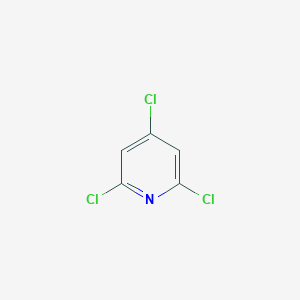
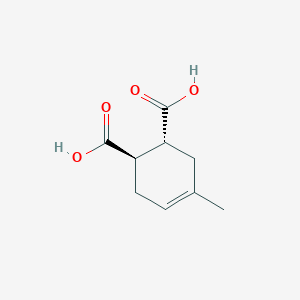
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
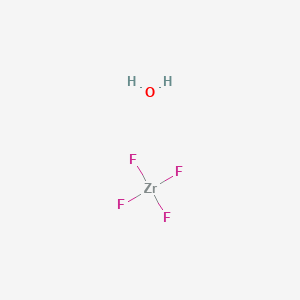


![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
